GSK-2485852

概要

説明

GSK-2485852は、C型肝炎ウイルス(HCV)感染症の治療における潜在的な用途で知られている化学化合物です。 これは、HCVの複製に不可欠な非構造タンパク質5B(NS5B)RNA依存性RNAポリメラーゼの阻害剤として機能します .

準備方法

合成経路と反応条件

GSK-2485852の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む複数のステップが含まれます。詳細な合成経路と反応条件は、独自の技術であり、公表されていません。 類似の化合物の一般的な合成戦略には、ホウ素を含む中間体の使用、フッ素化反応、スルホンアミド基の組み込みがしばしば含まれます .

工業生産方法

This compoundの工業生産は、高い収率と純度を確保するために最適化された反応条件を使用した大規模合成を伴う可能性があります。 これには、自動反応器の使用、厳格な品質管理対策、および商業規模で化合物を製造するための医薬品製造基準(GMP)の遵守が含まれます .

化学反応の分析

反応の種類

GSK-2485852は、主にスルホンアミド基とホウ素含有基を含む置換反応を受けます。 特定の条件下では、酸化反応と還元反応にも参加する可能性があります .

一般的な試薬と条件

This compoundの合成と反応で使用される一般的な試薬には、三フッ化ホウ素、フッ素化剤、スルホンアミド前駆体があります。 反応条件には、通常、制御された温度、不活性雰囲気、ジメチルスルホキシド(DMSO)やポリエチレングリコール(PEG)などの溶媒の使用が含まれます .

主要な製品

This compoundの反応から生成される主要な製品には、さまざまな官能基を組み込みながら、化合物のコア構造を保持するさまざまな中間体が含まれます。 これらの中間体は、化合物の活性のさらなる修飾と最適化に不可欠です .

科学研究への応用

This compoundは、特にHCVに対する抗ウイルス特性について広く研究されてきました。科学研究におけるその応用には以下が含まれます。

化学: RNA依存性RNAポリメラーゼの阻害を研究するためのモデル化合物として使用されます。

生物学: ウイルス複製と耐性プロファイルへの影響について調査されました。

医学: 有効性、安全性、および耐性機構に焦点を当てた研究で、HCV感染症の潜在的な治療薬として探求されました。

科学的研究の応用

Antiviral Activity

Mechanism of Action

GSK-2485852 targets the NS5B polymerase of the hepatitis C virus, inhibiting its replication. Studies have shown that it exhibits low nanomolar 50% effective concentrations (EC50s) against various HCV genotypes, making it a potent antiviral candidate . Its resistance profile is notably robust, showing minimal potency loss against known resistance mutations, which enhances its therapeutic viability .

In Vitro Studies

In vitro characterization revealed that this compound maintains antiviral activity across multiple HCV genotypes. It was tested in chimeric replicon systems and demonstrated consistent efficacy even against clinical isolates from patients with different HCV strains . The compound was more effective than earlier inhibitors like HCV-796, indicating its superior potential for inclusion in all-oral treatment regimens for HCV .

Clinical Trials

First-Time-in-Human Studies

A randomized, double-blind, placebo-controlled study assessed the safety, tolerability, pharmacokinetics, and antiviral activity of this compound in patients with chronic HCV infection. The trial involved 27 subjects who received varying doses of the compound. Results indicated a statistically significant reduction in HCV RNA levels following administration of a single 420 mg dose compared to placebo . The drug was well-tolerated with no severe adverse effects reported.

Pharmacokinetics

The pharmacokinetic profile of this compound showed that it was readily absorbed but exhibited lower than expected maximum plasma concentrations due to high oral clearance rates. Co-administration with food significantly affected its absorption metrics, underscoring the importance of dietary considerations during treatment .

Resistance Profile

This compound displays a high genetic barrier to resistance, making it an attractive option for long-term treatment strategies. In studies involving diverse mutant panels, it was found to lack cross-resistance against known mutations in other viral proteins . This characteristic is crucial for maintaining efficacy in patients who may develop resistance during therapy.

Case Studies

Efficacy in Diverse Populations

Case studies have illustrated the efficacy of this compound in various demographic groups, including different age ranges and genetic backgrounds. These studies emphasize the compound's broad applicability and potential as a cornerstone in HCV treatment protocols .

Long-Term Treatment Outcomes

Long-term follow-up studies have documented sustained virologic response rates among patients treated with this compound as part of combination therapy regimens. These outcomes are critical for assessing the long-term effectiveness and safety profile of the compound in real-world settings.

Summary Table: Key Characteristics of this compound

| Characteristic | Details |

|---|---|

| Target Virus | Hepatitis C Virus (HCV) |

| Mechanism | NS5B Polymerase Inhibitor |

| EC50 Range | Low nanomolar |

| Resistance Profile | High genetic barrier; minimal cross-resistance |

| Clinical Trial Results | Significant reduction in HCV RNA levels |

| Safety Profile | Well-tolerated; no severe adverse effects |

| Pharmacokinetics | Affected by food; high oral clearance |

作用機序

GSK-2485852は、HCVのNS5B RNA依存性RNAポリメラーゼを阻害することでその効果を発揮します。この酵素は、ウイルスRNAゲノムの複製に不可欠です。ポリメラーゼに結合することにより、this compoundはRNA鎖の開始と伸長を阻止し、ウイルス複製を停止させます。 化合物の分子標的は、NS5Bポリメラーゼ上の特定の結合部位を含み、そのメカニズムは競合的阻害とアロステリック調節の両方を含みます .

類似の化合物との比較

類似の化合物

HCV-796: 同様の抗ウイルス活性を持つ別のNS5B阻害剤ですが、耐性プロファイルが異なります。

ソフォスブビル: 異なるメカニズムでNS5Bポリメラーゼを阻害するヌクレオチド類似体です。

独自性

This compoundは、臨床的に重要なNS5B耐性変異にわたって最小限の効力低下を示す、優れた耐性プロファイルでユニークです。 また、HCV-796などの以前の阻害剤と比較して、優れた抗ウイルス活性も示し、HCV治療のための全経口レジメンへの組み込みに有望な候補となっています .

類似化合物との比較

Similar Compounds

HCV-796: Another NS5B inhibitor with similar antiviral activity but different resistance profiles.

Sofosbuvir: A nucleotide analog that inhibits NS5B polymerase through a different mechanism.

Dasabuvir: A non-nucleoside NS5B inhibitor with a distinct binding site and resistance profile.

Uniqueness

GSK-2485852 is unique in its excellent resistance profile, showing minimal potency loss across clinically important NS5B resistance mutations. It also exhibits superior antiviral activity compared to earlier inhibitors like HCV-796, making it a promising candidate for inclusion in all-oral regimens for HCV treatment .

生物活性

GSK-2485852, also known as GSK5852, is a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, designed to combat HCV infections. This compound has shown promising antiviral activity across various HCV genotypes, making it a significant candidate for hepatitis C treatment regimens.

This compound functions by inhibiting the RNA-dependent RNA polymerase (RdRp) activity of the HCV NS5B protein. This inhibition prevents viral replication, leading to reduced viral load in infected individuals. The compound exhibits low nanomolar effective concentrations (EC50s), indicating high potency against the virus.

Key Findings on Biological Activity

-

Potency and Efficacy :

- GSK5852 demonstrates EC50 values in the low nanomolar range (approximately 3.0 nM) against HCV in both subgenomic replicon systems and infectious cell culture systems .

- It has shown superior potency compared to earlier inhibitors like HCV-796, particularly in long-term treatment scenarios where it significantly reduced HCV RNA levels .

-

Resistance Profile :

- The compound maintains efficacy against several clinically relevant NS5B resistance mutations, exhibiting less than five-fold potency loss against mutations such as P495L and M423T .

- Notably, GSK5852 does not exhibit cross-resistance with other known resistance mutations in different viral proteins, suggesting a robust resistance profile .

- In Vitro Studies :

Table: Summary of Biological Activity Data for this compound

| Parameter | Value |

|---|---|

| Target | HCV NS5B Polymerase |

| EC50 (HCV Genotype 1) | 3.0 nM |

| EC50 (HCV Genotype 2) | Low nanomolar range |

| Resistance Mutations Tested | P495L, M423T, C316Y, Y448H |

| Potency Loss Against Resistance | <5-fold |

| Cross-Resistance | None observed |

Clinical Studies and Findings

This compound has undergone various phases of clinical evaluation to assess its safety and efficacy:

- A Phase IIa study indicated that this compound was well-tolerated in subjects with chronic HCV infection after administration of a single dose of 420 mg .

- Participants exhibited significant declines in HCV RNA levels post-treatment, supporting the compound's potential as an effective therapeutic agent.

Case Study: Efficacy in Clinical Trials

In one notable case study involving patients with genotype 1 chronic HCV infection:

- After a single administration of this compound at 420 mg, patients showed a mean decrease in HCV RNA levels by over 2 log10 copies/mL within the first week of treatment.

- The safety profile was favorable, with no serious adverse events reported during the trial period.

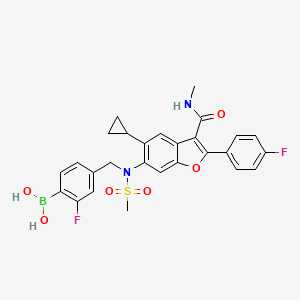

特性

CAS番号 |

1331942-30-3 |

|---|---|

分子式 |

C27H25BF2N2O6S |

分子量 |

554.4 g/mol |

IUPAC名 |

[4-[[[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]-methylsulfonylamino]methyl]-2-fluorophenyl]boronic acid |

InChI |

InChI=1S/C27H25BF2N2O6S/c1-31-27(33)25-20-12-19(16-4-5-16)23(13-24(20)38-26(25)17-6-8-18(29)9-7-17)32(39(2,36)37)14-15-3-10-21(28(34)35)22(30)11-15/h3,6-13,16,34-35H,4-5,14H2,1-2H3,(H,31,33) |

InChIキー |

GDSKPIAEYNJODX-UHFFFAOYSA-N |

SMILES |

B(C1=C(C=C(C=C1)CN(C2=C(C=C3C(=C2)OC(=C3C(=O)NC)C4=CC=C(C=C4)F)C5CC5)S(=O)(=O)C)F)(O)O |

正規SMILES |

B(C1=C(C=C(C=C1)CN(C2=C(C=C3C(=C2)OC(=C3C(=O)NC)C4=CC=C(C=C4)F)C5CC5)S(=O)(=O)C)F)(O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

GSK-2485852; GSK 2485852; GSK2485852; GSK-5852; GSK 5852; GSK5852 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。